2-[(Diphenylmethyl)carbamoyl]benzoic acid
Description
Contextualizing Carbamoylbenzoic Acids within Medicinal and Organic Chemistry
Carbamoylbenzoic acids, a class of organic compounds characterized by the presence of both a carboxamide and a carboxylic acid functional group attached to a benzene (B151609) ring, hold a significant position in both medicinal and organic chemistry. These structures are essentially mono-amidated derivatives of phthalic acid and its isomers. The strategic placement of the carbamoyl (B1232498) and carboxyl groups allows for a variety of intermolecular interactions, making them valuable synthons and pharmacophores.
In medicinal chemistry, the ability of these functional groups to participate in hydrogen bonding and electrostatic interactions is of paramount importance for molecular recognition at biological targets. Researchers have explored derivatives of carbamoylbenzoic acid for a range of potential biological activities. The general structure serves as a versatile template that can be chemically modified to fine-tune properties like solubility, stability, and target affinity.
The Significance of the Benzoic Acid Scaffold and Amide Linkages in Molecular Design
The benzoic acid moiety is a ubiquitous scaffold in the design of new molecules, particularly in the pharmaceutical industry. uobaghdad.edu.iqnist.govgoogle.com Its aromatic ring provides a rigid framework that can be readily functionalized, allowing for the precise spatial orientation of various substituents. The carboxylic acid group itself is a key interaction point, capable of acting as a hydrogen bond donor and acceptor, and can exist in an anionic state under physiological conditions, facilitating interactions with positively charged residues in proteins. uobaghdad.edu.iq The utility of the benzoic acid scaffold is evident in a wide array of established drugs. uobaghdad.edu.iqnist.gov
Complementing the benzoic acid core, the amide linkage is one of the most fundamental and prevalent functional groups in medicinal chemistry and biochemistry. sphinxsai.comuobaghdad.edu.iqresearchgate.net Its importance is underscored by its presence in peptides and proteins. The amide bond is relatively stable to hydrolysis, providing metabolic robustness to drug molecules. sphinxsai.com It also possesses a planar geometry and has both hydrogen bond donor (the N-H group) and acceptor (the C=O group) capabilities, making it a critical element for establishing strong and specific interactions with biological macromolecules. sphinxsai.comuobaghdad.edu.iq The combination of a benzoic acid scaffold with an amide linkage, as seen in 2-[(Diphenylmethyl)carbamoyl]benzoic acid, therefore creates a molecule with a rich potential for directed molecular interactions.
Scope and Research Trajectory of this compound Derivatives
The primary and most direct synthetic route to this compound and its analogs involves the reaction of phthalic anhydride (B1165640) with the corresponding amine, in this case, diphenylmethylamine. researchgate.net This reaction is typically a straightforward nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the phthalamic acid product. researchgate.net
Research into derivatives of this compound often explores modifications at several key positions:
The Phenyl Rings of the Diphenylmethyl Group: Substitution on these rings can modulate electronic properties and create additional interaction points.
The Benzoic Acid Ring: Introducing substituents on the phthalic acid-derived portion of the molecule can alter its acidity, conformation, and interaction profile.
The Carboxylic Acid Group: Conversion of the carboxylic acid to esters or other bioisosteres is a common strategy in medicinal chemistry to modify pharmacokinetic properties.
A significant aspect of the chemistry of this compound is its potential for intramolecular cyclization. Under dehydrating conditions, the carboxylic acid and amide functional groups can react to form the corresponding N-substituted phthalimide (B116566). This transformation is a common pathway for phthalamic acids and is a key method for synthesizing phthalimide derivatives, which themselves are an important class of compounds with a broad spectrum of biological activities. sphinxsai.com
The table below summarizes the key structural features of the title compound and related entities discussed.
| Feature Name | Description | Significance in Molecular Design |
| Benzoic Acid Scaffold | A benzene ring substituted with a carboxylic acid group. | Provides a rigid framework for orienting functional groups; the carboxyl group is a key site for polar interactions. uobaghdad.edu.iq |
| Amide Linkage | A functional group consisting of a carbonyl group linked to a nitrogen atom (-CONH-). | Confers metabolic stability and provides crucial hydrogen bonding capabilities for target binding. sphinxsai.comuobaghdad.edu.iq |
| Diphenylmethyl Group | A substituent where a methane (B114726) group is attached to two phenyl rings. | Adds significant bulk and hydrophobicity, influencing the molecule's shape and how it fits into binding pockets. |
| Phthalamic Acid Core | The underlying structure of 2-(carbamoyl)benzoic acid. | Serves as a precursor for the synthesis of phthalimide derivatives through intramolecular cyclization. sphinxsai.com |
While direct and extensive research focused solely on this compound is not widely documented in publicly available literature, the principles governing its synthesis and the chemical logic behind exploring its derivatives are well-established within the broader context of medicinal and organic chemistry. Future research may focus on synthesizing a library of its derivatives and screening them for various biological activities, leveraging the unique steric and electronic properties conferred by the diphenylmethyl group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94881-00-2 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(benzhydrylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25) |
InChI Key |
VSICLTFAVYHARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Transformative Chemistry of 2 Diphenylmethyl Carbamoyl Benzoic Acid
Strategic Routes for the Construction of the 2-[(Diphenylmethyl)carbamoyl]benzoic Acid Core
The fundamental structure of this compound can be assembled through several key synthetic strategies. These methods primarily involve the formation of an amide bond between a benzoic acid derivative and diphenylmethanamine.
Amidation Reactions and Benzoic Acid Precursors
Amidation reactions represent a direct approach to forming the core structure of this compound. These reactions typically involve the condensation of a benzoic acid derivative with diphenylmethanamine. Various coupling agents and catalysts can be employed to facilitate this transformation. For instance, titanium tetrachloride (TiCl4) has been shown to mediate the amidation of benzoic acid with amines. nih.gov The reaction can proceed by treating benzoic acid with pyridine (B92270) and TiCl4, followed by the addition of the amine. nih.gov Another approach involves the use of boric acid as a catalyst for the amidation of benzoic acids with aromatic amines under mild, solvent-free conditions. researchgate.netsciepub.com This method is noted for its simplicity and efficiency. researchgate.net
Derivatization of Phthalic Anhydride (B1165640) and Related Cyclic Systems
An alternative and widely used strategy for synthesizing this compound and its analogs involves the ring-opening of phthalic anhydride with an amine. researchgate.netresearchgate.net Phthalic anhydride, a cyclic dicarboxylic anhydride, reacts with primary amines to yield N-substituted phthalamic acids, which are 2-carbamoylbenzoic acids. nih.govnih.gov
This reaction is typically carried out by mixing phthalic anhydride with the desired amine, such as diphenylmethanamine, in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). researchgate.net The reaction can be refluxed to ensure completion. researchgate.net This method offers a high degree of regioselectivity, leading to the desired 2-carbamoylbenzoic acid isomer. The resulting product can then be isolated and purified. researchgate.net
Synthesis of Analogues and Homologues of this compound
The synthesis of analogs and homologues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties.
Modifications on the Diphenylmethyl Substituent
Modifications to the diphenylmethyl group can be achieved by utilizing different substituted diphenylmethanamine precursors in the amidation or phthalic anhydride ring-opening reactions. This allows for the introduction of various functional groups onto the phenyl rings of the diphenylmethyl moiety. The synthesis of these substituted precursors can be accomplished through various known organic transformations.
Exploration of Substituent Effects on the Benzoic Acid Moiety
The electronic properties of the benzoic acid portion of the molecule can be systematically varied by introducing different substituents onto the aromatic ring. The effect of these substituents on the acidity of the benzoic acid is a key area of investigation. libretexts.orglibretexts.org
Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, generally increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orglibretexts.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), tend to decrease acidity by destabilizing the carboxylate anion. libretexts.orglibretexts.org
An interesting phenomenon known as the "ortho-effect" is observed where most ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid. libretexts.org This effect is thought to be a combination of steric and electronic factors. libretexts.org
The following table summarizes the effect of various para-substituents on the pKa of benzoic acid:
| Substituent (Y) | pKa | Effect on Acidity |
| -NO2 | 3.41 | Increases |
| -CN | 3.55 | Increases |
| -CHO | 3.75 | Increases |
| -Br | 3.96 | Increases |
| -Cl | 4.0 | Increases |
| -H | 4.19 | (Reference) |
| -CH3 | 4.34 | Decreases |
| -OCH3 | 4.46 | Decreases |
| -OH | 4.48 | Decreases |
This table is based on data from Chemistry LibreTexts. libretexts.org
The synthesis of these substituted benzoic acid analogs can be achieved by starting with the appropriately substituted benzoic acid or phthalic anhydride derivative. For example, 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid can be synthesized from 2-methyl-4-nitroaniline (B30703) and a phthalic anhydride derivative. Similarly, various sulfamoyl benzoic acid analogues have been synthesized to explore their biological activities. nih.govnih.gov
Green Chemistry Approaches and Novel Catalytic Systems in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its analogs. wjpmr.com This includes the use of less hazardous solvents, recyclable catalysts, and more atom-economical reactions. rsc.orgrsc.org
One example of a greener approach is the use of boric acid as a catalyst in the amidation of benzoic acid, which can be performed under solvent-free conditions. researchgate.netsciepub.com Microwave-assisted synthesis is another green technique that has been employed to accelerate reactions and reduce energy consumption. wjpmr.com
Researchers are also exploring novel catalytic systems to improve the efficiency and selectivity of the synthesis. This includes the use of zeolite catalysts for the benzoylation of phenols with benzoic acid, which could be adapted for the synthesis of related structures. mdpi.com The development of efficient and recyclable heterogeneous catalysts, such as Nafion-H, is also a promising area of research for the synthesis of related compounds. rsc.org
Advanced Computational and Theoretical Studies of 2 Diphenylmethyl Carbamoyl Benzoic Acid
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for probing the fundamental aspects of molecular systems. For 2-[(diphenylmethyl)carbamoyl]benzoic acid, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in understanding its electronic structure and reactivity.
Elucidation of Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity and potential interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability.
The molecular electrostatic potential (MEP) surface is another crucial descriptor, as it reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For molecules with amide and carboxylic acid functionalities, the MEP typically shows negative potential regions around the oxygen atoms and positive potential near the hydrogen atoms of the amide and carboxyl groups.
Global reactivity descriptors, such as chemical hardness (η) and electrophilicity (ω), provide further insights into the molecule's stability and reactivity. Chemical hardness is a measure of resistance to deformation or change in electron distribution, while the global electrophilicity index quantifies the ability of a molecule to accept electrons.
| Reactivity Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |
| Chemical Hardness (η) | Resistance to change in electron distribution | Higher values suggest greater stability |
| Electrophilicity (ω) | Ability to accept electrons | Predicts reactivity as an electrophile |
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is crucial for its biological activity. Theoretical conformational analysis and geometry optimization provide a detailed picture of the molecule's most stable arrangement. These calculations aim to find the minimum energy conformation by systematically exploring the rotational freedom around single bonds. For this compound, key dihedral angles would include those around the amide bond and the bonds connecting the phenyl rings to the central methane (B114726) and the benzoic acid moiety.
Optimized geometric parameters, such as bond lengths and bond angles, can be calculated and compared with experimental data where available. For instance, the bond angle between the carbonyl carbon, the amido nitrogen, and the hydrogen attached to the nitrogen is a significant parameter in related structures.
| Geometric Parameter | Typical Calculated Value Range (for similar structures) |
| C=O Bond Length | ~1.22 - 1.25 Å |
| C-N (Amide) Bond Length | ~1.35 - 1.38 Å |
| N-H Bond Length | ~1.01 - 1.02 Å |
| O-H (Carboxyl) Bond Length | ~0.97 - 0.99 Å |
| C-N-H Bond Angle | ~116° - 118° |
Prediction and Correlation of Spectroscopic Properties (FT-IR, NMR)
DFT calculations can accurately predict spectroscopic properties, which can then be correlated with experimental spectra for structural validation. Theoretical FT-IR (Fourier Transform Infrared) spectroscopy involves the calculation of vibrational frequencies corresponding to different functional groups in the molecule. For this compound, characteristic vibrational modes would include the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.
Similarly, theoretical NMR (Nuclear Magnetic Resonance) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted 1H and 13C NMR spectra can aid in the assignment of experimental signals to specific atoms within the molecule. For example, the chemical shifts of the amide proton, the carboxylic acid proton, and the aromatic protons can be calculated and compared with experimental data.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with biological targets such as proteins and enzymes.
In Silico Predictions of Binding Affinities and Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the molecular recognition process and can provide an estimate of the binding affinity, often expressed as a binding energy score. A lower binding energy generally indicates a more stable protein-ligand complex. The diphenylmethyl and benzoic acid moieties of the ligand would be expected to play significant roles in the binding process.
Characterization of Interaction Forces and Hydrogen Bonding Networks
Beyond predicting the binding pose, molecular docking and subsequent molecular dynamics simulations can characterize the specific forces that stabilize the ligand-target complex. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the amide and carboxylic acid groups are prime candidates for forming hydrogen bonds with amino acid residues in the active site of a target protein. The aromatic phenyl rings can engage in hydrophobic and π-π stacking interactions. Understanding these interaction networks is crucial for structure-based drug design and for optimizing the ligand's affinity and selectivity for its target.
| Interaction Type | Potential Involved Groups on the Ligand |
| Hydrogen Bonding | Amide (N-H as donor, C=O as acceptor), Carboxylic Acid (O-H as donor, C=O as acceptor) |
| Hydrophobic Interactions | Phenyl rings |
| π-π Stacking | Phenyl rings |
| Electrostatic Interactions | Carboxylate group, polar functional groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies for derivatives of this compound aim to establish a mathematical correlation between the chemical structures of a series of analogous compounds and their observed biological activities. These models are instrumental in predicting the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts towards candidates with the most promising profiles.
The development of robust QSAR models is a systematic process that involves the selection of a training set of molecules with known biological activities, the calculation of molecular descriptors, and the application of statistical methods to generate a predictive equation. For analogs of this compound, studies on structurally similar compounds, such as benzoylaminobenzoic acid derivatives, have revealed that key determinants of biological potency include hydrophobicity, molar refractivity, and aromaticity. nih.gov
Predictive models for biological potency are often generated using techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. An illustrative QSAR model might take the following form:
pIC50 = β0 + β1(logP) + β2(MR) + β3(TPSA)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of potency.
logP represents the octanol-water partition coefficient, a measure of hydrophobicity.
MR is the molar refractivity, which relates to the volume and polarizability of the molecule.
TPSA is the topological polar surface area, a descriptor related to a molecule's ability to form hydrogen bonds.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis of the training set data.
The predictive power of such models is rigorously assessed through internal and external validation techniques to ensure their reliability for screening new chemical entities.
To illustrate the data that would underpin such a model, the following interactive table presents a hypothetical dataset for a series of this compound analogs.
| Compound ID | pIC50 | logP | Molar Refractivity (MR) | Topological Polar Surface Area (TPSA) |
| Analog 1 | 5.2 | 4.1 | 110.5 | 65.8 |
| Analog 2 | 5.8 | 4.5 | 115.2 | 68.1 |
| Analog 3 | 6.1 | 4.8 | 118.9 | 70.3 |
| Analog 4 | 5.5 | 4.3 | 112.7 | 66.5 |
| Analog 5 | 6.5 | 5.2 | 125.4 | 72.9 |
This data can be used to generate and validate a QSAR model, guiding the design of new analogs with potentially enhanced biological potency.
Given the large number of molecular descriptors that can be calculated for a molecule, statistical methods are essential to identify the most relevant ones and to understand the underlying relationships between them. Principal Component Analysis (PCA) is a powerful multivariate statistical technique used for this purpose. researchgate.net PCA reduces the dimensionality of a complex dataset of descriptors into a smaller number of uncorrelated variables called principal components (PCs).
The first few PCs typically capture the majority of the variance in the original data. By plotting the compounds in the space defined by these PCs, it is possible to visualize clusters of molecules with similar properties and to identify which descriptors are most influential in distinguishing between active and inactive compounds.
For a series of this compound analogs, a PCA could reveal that the first principal component (PC1) is heavily influenced by descriptors related to molecular size and hydrophobicity, while the second principal component (PC2) might be associated with electronic and steric properties. This analysis helps in understanding the key structural features that drive the biological activity.
An illustrative table of molecular descriptors for a set of this compound analogs that could be used for PCA is provided below.
| Compound ID | Molecular Weight | logP | Number of H-Bond Donors | Number of H-Bond Acceptors | Rotatable Bonds |
| Analog 1 | 345.38 | 4.1 | 1 | 3 | 4 |
| Analog 2 | 359.41 | 4.5 | 1 | 3 | 5 |
| Analog 3 | 373.44 | 4.8 | 1 | 3 | 5 |
| Analog 4 | 351.39 | 4.3 | 1 | 3 | 4 |
| Analog 5 | 387.47 | 5.2 | 1 | 3 | 6 |
The results of a PCA on such a dataset would be presented in a loadings plot, showing the contribution of each descriptor to the principal components, and a scores plot, showing the distribution of the compounds in the principal component space. This provides a rational basis for selecting diverse compounds for synthesis and for interpreting the structure-activity relationships derived from QSAR models.
Preclinical Biological Activity Profiling and Mechanistic Elucidation of 2 Diphenylmethyl Carbamoyl Benzoic Acid Analogues
In Vitro Antimicrobial and Antifungal Evaluations
The antimicrobial and antifungal potential of benzoic acid derivatives, structurally analogous to 2-[(Diphenylmethyl)carbamoyl]benzoic acid, has been the subject of various research endeavors. These studies provide insights into how structural modifications of the benzoic acid scaffold can influence biological activity.
Investigations into Bacterial Growth Inhibition and Biofilm Modulations
Analogues of this compound, specifically derivatives of benzoic acid, have demonstrated notable antibacterial properties. The antimicrobial action of these compounds is often attributed to their ability to disrupt bacterial cell homeostasis. As lipophilic acids, they can penetrate the bacterial cell membrane and release H+ ions into the cytoplasm, thereby acidifying the intracellular environment. This disruption of the internal pH can inhibit essential metabolic processes and the active uptake of amino acids and oxo acids. researchgate.net
The position and nature of substituents on the benzene (B151609) ring play a crucial role in determining the antibacterial efficacy. For instance, studies on various phenolic benzaldehydes and benzoic acids have shown that the presence and position of hydroxyl (-OH) groups can significantly impact activity against a range of pathogens including Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. nih.gov In general, the aldehyde group has been found to be more active than the carboxyl group, and the activity increases with the number of hydroxyl substitutions. nih.gov
In a study evaluating pyrazole (B372694) derivatives of benzoic acid, several compounds exhibited potent activity against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com Some of these compounds not only showed bactericidal action but were also effective in inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.com The proposed mechanism of action for these potent analogues involves the permeabilization of the bacterial cell membrane. mdpi.com
| Compound/Analogue Class | Bacterial Strain(s) | Observed Activity | MIC/MBC (μg/mL) |
| Pyrazole derivatives of benzoic acid | Staphylococcus aureus, Enterococcus faecalis | Bactericidal, Biofilm inhibition/eradication | MIC: as low as 0.78 |
| Phenolic benzaldehydes/benzoic acids | Campylobacter jejuni, E. coli O157:H7, L. monocytogenes, S. enterica | Bactericidal | Varies with substitution |
| Benzoic acid | E. coli, Bacillus subtilis | Inhibition of active uptake of amino/oxo acids | Not specified |
This table is for illustrative purposes and the activities are for analogues, not the specific subject compound.
Assessment of Antifungal Efficacy Against Pathogenic Strains
Analogues of this compound, particularly cinnamic and benzoic acid amides, have been investigated for their antifungal properties against various Candida species. nih.gov In one study, a series of N-(4-halobenzyl)amides derived from benzoic and cinnamic acids were synthesized and evaluated. Several of these compounds demonstrated significant inhibitory activity against Candida krusei and Candida parapsilosis. nih.gov Notably, one of the tested amides exhibited a stronger antifungal effect against a fluconazole-resistant strain of C. krusei than fluconazole (B54011) itself. nih.gov
Further investigations into the structure-activity relationship of these amides revealed that the presence of a hydroxyl group in the para position and a methoxyl group in the meta position of the benzoic acid ring enhanced the antifungal activity. nih.gov This suggests that specific substitutions on the aromatic ring are key determinants of antifungal potency.
| Compound/Analogue Class | Fungal Strain(s) | Observed Activity | MIC (μg/mL) |
| N-(4-halobenzyl)amides | Candida krusei, Candida parapsilosis | Fungal growth inhibition | 7.8 (for the most active compound against C. krusei) |
| Vanillic amide derivative | Candida albicans, Candida tropicalis, Candida krusei | Fungal sensitivity | Lowest MIC among tested benzamides |
This table is for illustrative purposes and the activities are for analogues, not the specific subject compound.
Antiviral Efficacy Studies in Cellular Systems
The emergence of viral diseases has spurred research into novel antiviral agents. While direct studies on this compound are limited, research on related structures provides a basis for potential antiviral applications.
Mechanisms of Inhibition Against Viral Replication Cycles
The primary mechanism by which many small molecule inhibitors, including potential analogues of this compound, exert their antiviral effects is through the targeting of key viral enzymes essential for replication. For coronaviruses like SARS-CoV-2, the main protease (Mpro or 3CLpro) is a crucial enzyme that cleaves viral polyproteins into functional proteins required for viral replication and transcription. rsc.orgresearchgate.net Inhibition of this enzyme effectively halts the viral life cycle. Computational studies have been instrumental in identifying compounds that can bind to the active site of Mpro, thereby inhibiting its function. rsc.orgresearchgate.net
Molecular Interactions with Viral Enzymes or Structural Proteins (e.g., SARS-CoV-2 main protease)
Structure-based drug design has been employed to develop peptidomimetic and non-peptidomimetic inhibitors of the SARS-CoV-2 main protease. rsc.orgresearchgate.net These inhibitors are designed to fit into the active site of the enzyme, forming interactions with key amino acid residues. The binding of these inhibitors can be irreversible, often involving the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site. researchgate.net
Enzyme Inhibitory Kinetics and Structural Biology Insights
The study of enzyme inhibitory kinetics is fundamental to understanding the mechanism of action of a drug candidate and for optimizing its potency. This involves determining key parameters such as the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme.
Steady-state kinetic analysis is a common method used to characterize reversible enzyme inhibitors. nih.gov This typically involves measuring the initial rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The data obtained can be used to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the Ki value. nih.gov
For irreversible inhibitors, the analysis focuses on the time-dependent inactivation of the enzyme. The kinetic parameters determined in such studies provide valuable information about the inhibitor's potency and its mechanism of action at the molecular level. While specific kinetic data for this compound is not present in the reviewed literature, the established methodologies for studying enzyme inhibitors would be directly applicable to its future preclinical evaluation. nih.gov
Characterization of Inhibition against Specific Enzymes (e.g., Enkephalinase, α-Amylase, Cholinesterase, Histone Deacetylase, Beta-lactamase, Cathepsin K)
No publicly available scientific studies were identified that characterize the inhibitory activity of this compound or its direct analogues against enkephalinase, α-amylase, cholinesterase, histone deacetylase, beta-lactamase, or cathepsin K.
Determination of Kinetic Parameters and Active Site Mapping
Information regarding the kinetic parameters and active site mapping for the interaction of this compound analogues with specific enzyme targets is not available in the current body of scientific literature.
Cellular Pathway Modulation and Biological Target Identification
Research into analogues of this compound has pointed towards their potential role in modulating cellular pathways critical to cancer progression, specifically those involved in apoptosis.
Impact on Cell Proliferation and Apoptotic Pathways in Disease Models (e.g., Cancer Cell Lines, Bcl-2 family proteins)
An analogue of this compound has been investigated as a Smac mimetic, a class of compounds designed to induce apoptosis in cancer cells. nih.gov These mimetics function by targeting Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in tumors and contribute to therapeutic resistance by preventing cell death. One such analogue was synthesized and evaluated for its ability to promote the activity of caspase-9, a key initiator of the apoptotic cascade. nih.gov In a cell-free assay using MDA-MB-231 breast cancer cell lysates, the addition of this compound was shown to dose-dependently counteract the suppression of caspase-9 activity by the X-linked inhibitor of apoptosis protein (XIAP). nih.gov
Identification of Specific Protein Targets and Downstream Signaling Events
The primary protein target identified for a key analogue of this compound is the BIR3 domain of XIAP. nih.gov By binding to this domain, the compound mimics the action of the endogenous protein Smac/DIABLO, which antagonizes XIAP and allows for the activation of caspase-9. This initiates a downstream signaling cascade that culminates in apoptosis. The design of these Smac mimetics involves a structure where a phenyl group is exposed, allowing for modifications without hindering its interaction with the XIAP protein. nih.gov This strategic design facilitates the development of tools, such as biotinylated analogues, to further probe cellular targets and signaling events. nih.gov
In Vivo Preclinical Pharmacological Investigations
Evaluation of Efficacy in Relevant Animal Models
No data from in vivo preclinical studies evaluating the efficacy of this compound or its direct analogues in relevant animal models were found in the public domain.
In Vivo Enzyme Activity Modulation and Biomarker Analysis
Extensive searches of publicly available scientific literature and research databases did not yield specific in vivo studies detailing the enzyme activity modulation or biomarker analysis for this compound or its direct analogues. While in vitro studies on structurally related compounds have been identified, data from in vivo models that would elucidate the compound's effects on specific enzymes and relevant biological markers within a living organism are not presently available in the reviewed sources.
Consequently, the creation of data tables and a detailed discussion of research findings as per the requested outline for this specific preclinical aspect is not possible at this time. Further research and publication in the field are required to provide the necessary data for a comprehensive analysis of the in vivo enzymatic and biomarker profile of this compound.
Structure Activity Relationship Sar Studies and Rational Compound Design for 2 Diphenylmethyl Carbamoyl Benzoic Acid Derivatives
Defining Essential Pharmacophoric Features for Desired Activity
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a specific biological target. For derivatives of 2-[(diphenylmethyl)carbamoyl]benzoic acid, the key pharmacophoric elements include a hydrogen-bond-donating carboxylic acid, a rigid amide linker, and a bulky, hydrophobic diphenylmethyl moiety.
Role of the Carboxylic Acid Group and its Ionization State
The carboxylic acid group is a pivotal feature in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor, and to exist in an ionized state at physiological pH. nih.govnih.gov Its significance in the this compound scaffold is multifaceted:
Target Interaction: The carboxylate anion (–COO⁻), formed upon deprotonation, can engage in strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, or with metal cofactors within a receptor's active site. nih.govnih.gov In many enzyme inhibitors, this acidic group mimics a substrate's feature, anchoring the inhibitor to the binding pocket.
Acidity Modulation: The acidity (pKa) of the carboxyl group can be fine-tuned by substituents on the benzoic acid ring. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity, while electron-donating groups (e.g., -CH₃, -OCH₃) decrease it, which can modulate the strength of ionic interactions with the target. nih.gov
Significance of the Amide Bond Orientation and Conformation
The amide bond (–CONH–) serves as a rigid linker between the benzoic acid and the diphenylmethyl moieties. Its specific orientation and conformation are critical for defining the spatial relationship between these two key pharmacophoric groups.
Conformational Rigidity: The partial double-bond character of the C-N amide bond restricts rotation, leading to distinct cis and trans conformations. researchgate.net For many biologically active aromatic amides, a trans conformation is preferred as it results in a more elongated, linear structure that fits optimally into the target's binding cleft. researchgate.net
Hydrogen Bonding: The amide group itself is an important site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen (C=O) as an acceptor. These interactions help to stabilize the compound within the binding site.
Impact of Substitution: N-methylation (replacing the N-H proton with a methyl group) can drastically alter the preferred conformation. Studies on related aromatic amides have shown that N-methylation can force a switch from an active trans-amide to an inactive cis-amide conformation, leading to a significant loss of biological activity. This highlights the crucial role of the N-H proton in maintaining the active conformation, likely through intramolecular or intermolecular hydrogen bonding. researchgate.net
Contributions of the Diphenylmethyl Moieties to Binding and Activity
The diphenylmethyl group, also known as the benzhydryl group, is a large, non-polar moiety that makes significant contributions to the molecule's binding affinity, primarily through hydrophobic interactions.
Hydrophobic Interactions: The two phenyl rings provide a large surface area for van der Waals and hydrophobic interactions with non-polar pockets in the target protein. These interactions are often a primary driver of binding affinity. In some contexts, increasing the number of aromatic rings can have a detrimental effect on properties like solubility, but it can also enhance potency if the target has a suitable hydrophobic pocket. mdpi.com
π-Stacking Interactions: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site, further enhancing binding affinity and specificity.
Positional and Electronic Effects of Substituents on Biological Potency
The introduction of substituents onto the aromatic rings of the this compound scaffold is a key strategy for optimizing its biological potency. The nature and position of these substituents can profoundly affect the molecule's electronic properties and its ability to interact with the target.
Systemic Investigation of Aromatic Ring Substitutions and their Impact
Systematic substitution on both the benzoic acid ring and the diphenylmethyl rings can provide valuable SAR data. While direct studies on this specific scaffold are limited, data from analogous benzoic acid derivatives offer insights. iomcworld.comnih.gov
Benzoic Acid Ring Substitution: Substituents on the benzoic acid ring primarily modulate the acidity of the carboxyl group and can introduce new interaction points. For example, in a series of 4-(thiazol-5-yl)benzoic acid inhibitors, introducing a 2-halo or 2-methoxy-benzyloxy group maintained potent inhibitory activity and improved antiproliferative effects. This suggests that substitution ortho to the amide linkage can be tolerated and even beneficial.
Diphenylmethyl Ring Substitution: Modifying the phenyl rings of the diphenylmethyl group can alter hydrophobic and electronic interactions. Introducing electron-withdrawing or electron-donating groups can change the electron density of the rings, affecting potential π-π stacking interactions. For instance, in a study of 4,4'-difluorobenzhydrol carbamates, the fluorine atoms were incorporated to potentially serve as sites for radiolabeling and to modulate binding affinity. mdpi.com
The following table, derived from a study on related 2-[(substitutedphenyl)carbamoyl]benzoic acids, illustrates how different substituents on the phenyl ring attached to the carbamoyl (B1232498) nitrogen can influence the molecule's electronic properties, which are often correlated with reactivity and biological activity. iomcworld.com
| Compound | Substituent (on Phenyl Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| a | 2-hydroxy (-OH) | -8.53 | -1.72 | 6.81 |
| b | 2-methoxy (-OCH₃) | -8.29 | -1.41 | 6.88 |
| c | 2-chloro (-Cl) | -8.84 | -2.01 | 6.83 |
This table demonstrates the electronic effects of substituents on a related scaffold. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) generally implies higher chemical reactivity. iomcworld.com
Hydrophobic and Electronic Contributions of Diverse Functional Groups
Hydrophobic Groups: Alkyl or halogen substituents on the aromatic rings can enhance hydrophobic interactions. In many SAR studies, increasing lipophilicity leads to increased potency up to a certain point, after which it can negatively impact solubility and pharmacokinetic properties. nih.gov
Electronic Groups: The electronic nature of substituents influences the molecule's reactivity and interaction with the target.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density from the aromatic ring. nih.gov This can strengthen hydrogen bonds involving adjacent groups and increase the acidity of the carboxylic acid. nih.gov
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the ring, which can enhance π-π stacking interactions but decrease the acidity of the carboxylic acid. nih.gov
Ligand-Based and Structure-Based Design Strategies
The design of novel derivatives of this compound leverages both ligand-based and structure-based computational methods. These approaches are instrumental in predicting how structural modifications may influence the biological activity of the compounds.
De Novo Design Approaches for Novel this compound Analogues
De novo design is a computational strategy that aims to construct novel molecular structures with desired pharmacological properties from the ground up. This approach can be particularly useful when a three-dimensional structure of the biological target is available. By analyzing the binding site, algorithms can piece together fragments or atoms to generate novel ligands that are predicted to have high affinity and selectivity.
For the this compound scaffold, de novo design could involve fixing the core benzoic acid and diphenylmethyl moieties while computationally "growing" new substituents at various positions on the aromatic rings. The goal is to identify novel chemical groups that can form favorable interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby enhancing the compound's efficacy.
While specific examples of de novo design applied directly to this compound are not extensively detailed in the public domain, the principles of this strategy are widely applied in drug discovery. For instance, computational tools can explore vast chemical spaces to propose novel analogues that medicinal chemists can then synthesize and test.
Optimization Strategies Based on SAR Data for Improved Efficacy and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds. By systematically modifying the chemical structure of a molecule and observing the resulting changes in biological activity, researchers can deduce which parts of the molecule are crucial for its function.
A study on the synthesis and characterization of structurally related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids provides insights into the chemical properties of this class of compounds. researchgate.net In this research, derivatives were synthesized by reacting phthalic anhydride (B1165640) with various substituted anilines, such as o-aminophenol, o-anisidine, and o-chloroaniline. researchgate.net The resulting compounds were characterized using spectral analysis, and their electronic properties were investigated using Density Functional Theory (DFT) calculations. researchgate.net
These DFT studies calculate important molecular properties that can be correlated with biological activity. For example, the energies of the frontier molecular orbitals (HOMO and LUMO), chemical hardness, and electrophilicity indices can provide an understanding of the molecule's reactivity and potential to interact with biological targets. researchgate.net
The table below summarizes some of the synthesized compounds and their characterization, which forms the basis for understanding the SAR of this scaffold.
| Compound Name | Substituent on Phenyl Ring |
| 2-[(2-Hydroxyphenyl)carbamoyl]benzoic acid | -OH (Hydroxy) |
| 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid | -OCH₃ (Methoxy) |
| 2-[(2-Chlorophenyl)carbamoyl]benzoic acid | -Cl (Chloro) |
Table 1: Examples of Synthesized 2-[(substitutedphenyl)carbamoyl]benzoic Acid Derivatives. researchgate.net
The optimization process based on such SAR data would involve a cyclical process:
Synthesis: A series of analogues with systematic variations is synthesized.
Biological Testing: The compounds are tested for their efficacy and selectivity against the biological target.
SAR Analysis: The relationship between the structural modifications and the observed biological activity is analyzed. For example, one might find that electron-withdrawing groups on the phenyl ring increase efficacy, while bulky substituents decrease it.
Rational Design: Based on the SAR findings, new analogues are designed with the aim of further improving the desired properties. This could involve, for instance, adding a substituent that was found to be beneficial at a different position on the ring or combining features from two active analogues.
This iterative process allows for the refinement of the molecular structure to achieve a compound with an optimal balance of potency, selectivity, and other desirable drug-like properties.
Emerging Research Avenues and Future Directions for 2 Diphenylmethyl Carbamoyl Benzoic Acid
Exploration of New Synthetic Methodologies and Scalable Production
The advancement of 2-[(Diphenylmethyl)carbamoyl]benzoic acid from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient and scalable synthetic routes. Current methodologies for synthesizing related N-aryl-2-carbamoylbenzoic acids, also known as phthalamic acids, typically involve the straightforward reaction between phthalic anhydride (B1165640) and a corresponding amine. nih.govresearchgate.net In the case of the title compound, this would involve the nucleophilic attack of diphenylmethylamine on phthalic anhydride.
Key areas for future research in this domain include:
Microwave-Assisted Synthesis: Exploring microwave-assisted conditions could significantly reduce reaction times and potentially increase yields, a method that has proven effective for other N-arylphthalamic acids. nih.gov
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters, improve safety, and facilitate large-scale production with greater consistency.
Catalyst Optimization: Investigating novel catalysts for the amidation reaction could lead to milder reaction conditions and reduce the need for extensive purification steps.
The primary challenge in scalable production lies in ensuring high purity and yield while minimizing costs and environmental impact. Future research will need to address efficient purification techniques to remove unreacted starting materials and potential side products.
| Synthetic Approach | Description | Potential Advantages for Scalability | Potential Challenges |
|---|---|---|---|
| Conventional Batch Synthesis | Reaction of phthalic anhydride with diphenylmethylamine in a solvent under reflux. | Well-established, simple setup. | Long reaction times, potential for thermal degradation, batch-to-batch variability. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. | Rapid heating, significantly shorter reaction times, improved yields. nih.gov | Requires specialized equipment, scalability can be limited. |
| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor where the reaction occurs. | Excellent process control, enhanced safety, high throughput, easy to scale up. | Higher initial equipment cost, potential for channel clogging. |
Identification of Novel Biological Activities and Therapeutic Applications
While the specific biological profile of this compound is not yet well-defined, its structural class offers clues to its potential activities. The broader family of 2-carbamoylbenzoic acid derivatives has been associated with a range of biological effects, including anti-inflammatory, immunomodulatory, antiproliferative, and antithrombotic properties. nih.gov Furthermore, certain N-aryl phthalamic acids are known to function as auxin transport inhibitors in plants. nih.gov
Future research should focus on a systematic screening of this compound against a diverse panel of biological targets. The diphenylmethyl moiety, a bulky and lipophilic group, may confer unique target specificity compared to other derivatives.
| Potential Therapeutic Area | Rationale Based on Structural Class | Initial Screening Approach |
|---|---|---|
| Oncology | Benzoic acid derivatives are scaffolds for various anticancer agents. icm.edu.pl The antiproliferative activity of related compounds warrants investigation. nih.gov | Screening against a panel of cancer cell lines (e.g., NCI-60) to identify cytostatic or cytotoxic effects. |
| Inflammatory Diseases | The 2-carbamoylbenzoic acid scaffold has been linked to anti-inflammatory activity. nih.gov | In vitro assays to measure inhibition of key inflammatory mediators (e.g., COX-2, cytokines). |
| Neurodegenerative Diseases | The diphenylmethyl structure is found in some CNS-active compounds. | Assays for neuroprotective effects, inhibition of protein aggregation, or modulation of neurotransmitter receptors. |
| Infectious Diseases | Benzoic acid derivatives have shown antimicrobial properties. mdpi.com | Screening against a panel of pathogenic bacteria and fungi. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For a compound like this compound, these technologies present a significant opportunity to rapidly explore its chemical space and predict its biological potential.
Future directions for integrating AI and ML include:
Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated for a series of derivatives, ML models can be trained to build QSAR models. These models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can be used to design novel derivatives of the core scaffold. These models can be optimized to generate molecules with desirable properties, such as high predicted activity against a specific target and favorable drug-like characteristics (e.g., solubility, metabolic stability).
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future derivatives. This allows for the early identification and mitigation of potential liabilities, reducing the likelihood of late-stage failures in preclinical and clinical development.
Advanced Preclinical Characterization in Complex Biological Systems
Should initial screenings identify a promising biological activity, the next critical step is a thorough preclinical characterization using advanced and physiologically relevant models. Moving beyond simple cell-based assays is crucial to understanding how the compound behaves in a more complex biological context.
Future research in this area would involve:
3D Cell Culture Models: Utilizing spheroids or organoids, which better mimic the three-dimensional structure and cellular heterogeneity of native tissues, can provide more accurate insights into the compound's efficacy and potential toxicity.
Target Engagement and Mechanism of Action Studies: Identifying the specific molecular target of the compound is paramount. Techniques such as thermal shift assays, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to elucidate the mechanism by which the compound exerts its biological effect.
Biomarker Discovery: In relevant disease models (e.g., animal models or patient-derived xenografts), studies should be conducted to identify biomarkers that correlate with the compound's activity. These biomarkers can be invaluable for monitoring therapeutic response in later clinical stages.
Addressing Challenges and Opportunities in Derivative Development
The core structure of this compound serves as a starting point for medicinal chemistry efforts. The development of derivatives will be essential to optimize its potency, selectivity, and pharmacokinetic properties. This process involves a detailed exploration of the structure-activity relationship (SAR). nih.gov
Opportunities:
Modulation of Physicochemical Properties: The diphenylmethyl group offers opportunities to introduce substituents that can fine-tune lipophilicity and solubility. The carboxylic acid group can be esterified to create prodrugs that may improve oral bioavailability. nih.gov
Exploration of Conformational Effects: The flexibility of the diphenylmethyl group may be key to its interaction with biological targets. Synthesizing derivatives with restricted conformations could lead to increased potency and selectivity.
Introduction of Pharmacophoric Features: Adding hydrogen bond donors or acceptors to the phenyl rings could establish new, beneficial interactions with a target protein.
Challenges:
Synthetic Complexity: The synthesis of precisely substituted derivatives, particularly on the diphenylmethyl moiety, may be challenging and require multi-step synthetic sequences.
Maintaining a Favorable "Drug-Like" Profile: As derivatives become more complex, maintaining properties consistent with good oral bioavailability (e.g., appropriate molecular weight, polarity) becomes a significant challenge.
Unforeseen Liabilities: Chemical modifications can sometimes introduce new liabilities, such as off-target effects or metabolic instability, which must be carefully monitored.
| Modification Site | Example Modification | Primary Rationale / Opportunity | Potential Challenge |
|---|---|---|---|
| Benzoic Acid Ring | Add fluoro or chloro groups | Modulate electronic properties, block metabolic oxidation. | Can alter pKa and binding interactions. |
| Carboxylic Acid Group | Convert to methyl or ethyl ester | Create a neutral prodrug to enhance cell permeability and oral absorption. nih.gov | Requires in vivo hydrolysis to the active acid form. |
| Diphenylmethyl Phenyl Rings | Add hydroxyl or methoxy (B1213986) groups | Increase solubility, introduce new hydrogen bonding capabilities. | Can create new sites for metabolic conjugation (e.g., glucuronidation). |
| Amide Linker | N-methylation | Remove hydrogen bond donor, potentially increase metabolic stability and alter conformation. | May disrupt a critical hydrogen bond with the target. |
Q & A
Q. Q1. What synthetic routes are commonly used to prepare 2-[(Diphenylmethyl)carbamoyl]benzoic acid, and how is purity validated?
Methodological Answer: The compound is synthesized via a two-step process:
Coupling Reaction : React 3-aminobenzoic acid with diphenylmethyl isocyanate under acidic conditions to form the carbamoyl intermediate.
Oxidation : Convert intermediates to the final product using oxidizing agents like H₂O₂ or KMnO₄ under controlled pH (e.g., pH 3.6–4.6) .
Purity Validation :
- Thin-Layer Chromatography (TLC) monitors reaction progress.
- High-Performance Liquid Chromatography (HPLC) with UV detection confirms purity (>95%).
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validate structural integrity .
Advanced Computational Modeling
Q. Q2. How can in silico docking studies optimize predictions of STAT3 interactions with this compound?
Methodological Answer:
Protein Preparation :
- Retrieve STAT3 crystal structure (e.g., PDB ID 6NJS).
- Remove water molecules, co-crystallized ligands, and heteroatoms.
- Add missing hydrogen atoms and fill gaps using AutoDock Tools .
Ligand Docking :
- Use AutoDock Vina for flexible docking, adjusting parameters (e.g., grid size, exhaustiveness).
Validation :
- Compare binding poses with known inhibitors (e.g., SD36).
- Perform molecular dynamics (MD) simulations to assess stability (RMSD < 2 Å) .
Biological Activity and Mechanisms
Q. Q3. What experimental models are used to evaluate the antiapoptotic effects of this compound derivatives?
Methodological Answer:
- In Vitro Apoptosis Models :
- Extrinsic Pathway : Treat cells with TNF-α or Fas ligand and measure caspase-8/3 activation via fluorometric assays.
- Intrinsic Pathway : Induce apoptosis with staurosporine and assess cytochrome c release (Western blot) and caspase-9 activity.
- Downstream Markers :
Structural Analysis and Structure-Activity Relationships (SAR)
Q. Q4. How do substituents on the diphenylmethyl group influence LPA2 receptor selectivity?
Methodological Answer:
- SAR Workflow :
- Analog Synthesis : Introduce electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., CH₃, OCH₃) groups.
- Receptor Binding Assays :
- Measure IC₅₀ values using competitive binding assays with fluorescent LPA analogs.
- Compare EC₅₀ for ERK1/2 activation in LPA2-overexpressing cells.
- Key Findings :
Data Reproducibility and Contradictions
Q. Q5. How can researchers address variability in biological activity data across cell lines?
Methodological Answer:
- Standardization :
- Use isogenic cell lines (e.g., LPA2-transduced vs. vector-only MEFs) to minimize genetic variability.
- Normalize data to housekeeping genes (e.g., GAPDH) in qPCR/Western blot.
- Meta-Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
